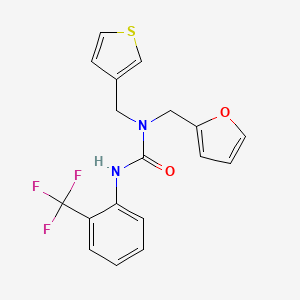

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 2-(trifluoromethyl)phenyl isocyanate can be reacted with a suitable amine precursor.

Introduction of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the urea core with furan-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer progression. Its structural characteristics enhance its binding affinity to these enzymes, making it a candidate for further pharmacological evaluation.

- Enzyme Inhibition : Research has shown that this compound can effectively bind to proteins and nucleic acids, suggesting its potential as an enzyme inhibitor. This interaction is crucial for understanding its mechanism of action in therapeutic contexts.

Material Science

Due to its unique electronic properties, the compound may be utilized in the development of advanced materials.

- Conductive Polymers : The combination of furan and thiophene rings allows this compound to be integrated into conductive polymer systems, which are important for applications in organic electronics and photovoltaic devices.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea:

- Case Study 1 : A study demonstrated that a structurally similar compound exhibited significant antitumor properties, with IC50 values indicating effective inhibition of cancer cell proliferation.

- Case Study 2 : Another investigation focused on enzyme inhibition, revealing that compounds with similar structural motifs effectively modulated enzyme activity, suggesting the potential for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(Furan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the thiophene group, which may affect its electronic properties and reactivity.

1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the furan group, potentially altering its chemical behavior and applications.

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Lacks the trifluoromethylphenyl group, which is crucial for its pharmacological properties.

Uniqueness

The combination of furan, thiophene, and trifluoromethylphenyl groups in 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique. This structure provides a balance of electronic properties, stability, and reactivity, making it versatile for various applications in research and industry.

Actividad Biológica

1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that belongs to the class of substituted ureas. Its unique structural features, including a furan ring, thiophene moiety, and a trifluoromethyl-substituted phenyl group, suggest significant potential in medicinal chemistry. The biological activity of this compound is of particular interest due to its possible applications in pharmacology and agrochemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Thiophene Ring | A five-membered ring containing sulfur |

| Trifluoromethyl Group | A carbon atom bonded to three fluorine atoms |

| Urea Linkage | A functional group consisting of a carbonyl and two amines |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the furan and thiophene rings.

- Coupling reactions to introduce the trifluoromethyl group.

- Urea formation through reaction with isocyanates or amines.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenyl urea have shown moderate to significant antioxidant effects when tested against free radicals like hydrogen peroxide .

Antimicrobial Properties

Substituted ureas, particularly those containing furan and thiophene moieties, have demonstrated notable antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, derivatives with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by activating caspase pathways . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against cancer cells .

Case Studies

Several case studies have been published that detail the biological evaluations of similar compounds:

- Case Study 1 : A study on phenyl urea derivatives indicated that modifications at the para position significantly improved anticancer activity, with IC50 values comparable to established chemotherapeutics .

- Case Study 2 : Research focusing on thiophene-containing compounds revealed their ability to inhibit specific enzymes involved in cancer progression, suggesting a mechanism for their anticancer effects .

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-9-26-12-13)11-14-4-3-8-25-14/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJZZWMUQGHVEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.